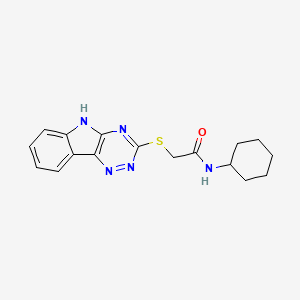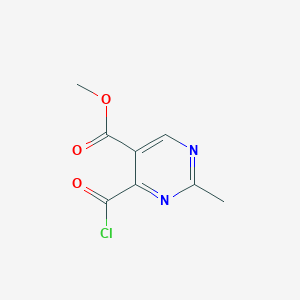
Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate typically involves the chlorination of a precursor compound. One common method is the reaction of 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylic acid with methanol in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help in scaling up the production while maintaining product quality.
化学反应分析
Types of Reactions: Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chlorocarbonyl group can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Hydrolysis: Formation of 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-(hydroxymethyl)-2-methylpyrimidine-5-carboxylate.
科学研究应用
Chemistry: Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate is used as a building block in the synthesis of more complex pyrimidine derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It helps in understanding the binding mechanisms and the effects of structural modifications on biological activity.
Medicine: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties, making this compound valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a useful intermediate in various chemical manufacturing processes.
作用机制
The mechanism of action of Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Methyl 4-(chlorocarbonyl)benzoate: Similar in structure but with a benzene ring instead of a pyrimidine ring.
4-(Chlorocarbonyl)-2-methylpyrimidine-5-carboxylic acid: The carboxylic acid form of the compound.
Methyl 4-(hydroxymethyl)-2-methylpyrimidine-5-carboxylate: The reduced form of the compound.
Uniqueness: Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate is unique due to the presence of both the chlorocarbonyl and ester functional groups on the pyrimidine ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
属性
CAS 编号 |
241470-00-8 |
|---|---|
分子式 |
C8H7ClN2O3 |
分子量 |
214.60 g/mol |
IUPAC 名称 |
methyl 4-carbonochloridoyl-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H7ClN2O3/c1-4-10-3-5(8(13)14-2)6(11-4)7(9)12/h3H,1-2H3 |
InChI 键 |
FIFGZNVHOZUHJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=N1)C(=O)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


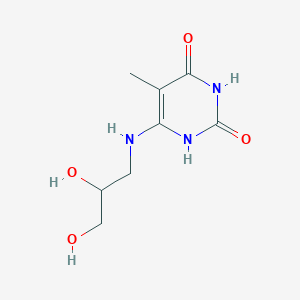


![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
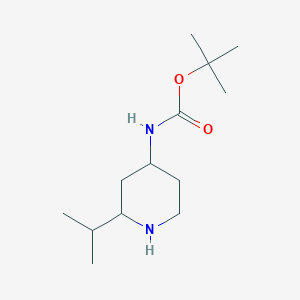
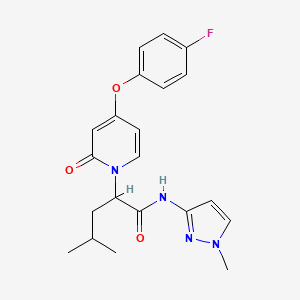

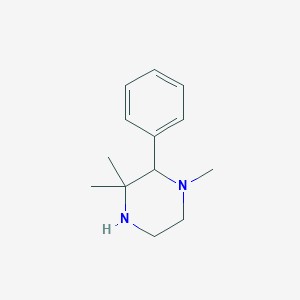

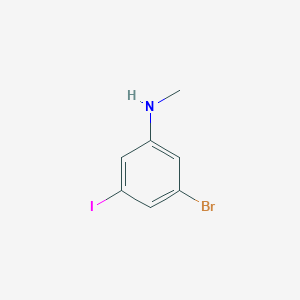
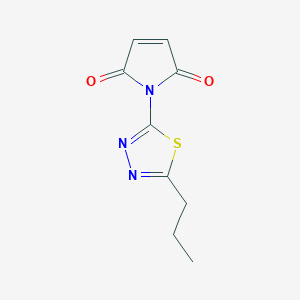
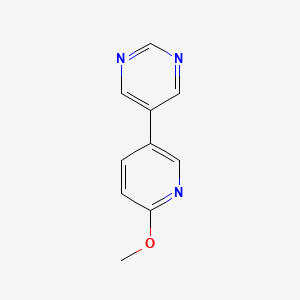
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
